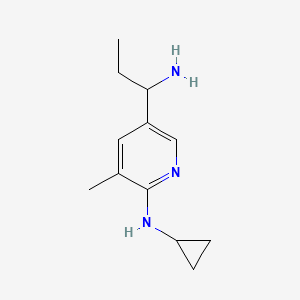
4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a complex organic compound that features a triazole ring, a fluorophenoxy group, and a methoxyphenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves multiple steps. One common approach starts with the preparation of 3-fluorophenol, which is then reacted with formaldehyde and a triazole derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts such as potassium tert-butoxide and solvents like N,N-dimethylacetamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenolic group yields quinones, while nucleophilic substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The methoxyphenol moiety can participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid
- 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride
Uniqueness
Compared to similar compounds, 4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol stands out due to its unique combination of functional groups. The presence of the triazole ring and the methoxyphenol moiety provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H14FN3O3 |
|---|---|
Peso molecular |
315.30 g/mol |
Nombre IUPAC |
4-[5-[(3-fluorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C16H14FN3O3/c1-22-14-7-10(5-6-13(14)21)16-18-15(19-20-16)9-23-12-4-2-3-11(17)8-12/h2-8,21H,9H2,1H3,(H,18,19,20) |
Clave InChI |
NYHSBCMSFCSODV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=NNC(=N2)COC3=CC(=CC=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine](/img/structure/B11802370.png)

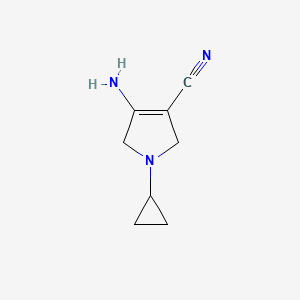
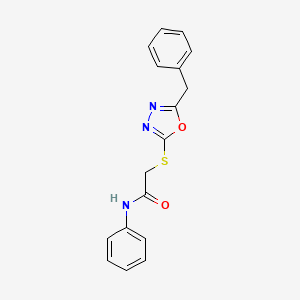


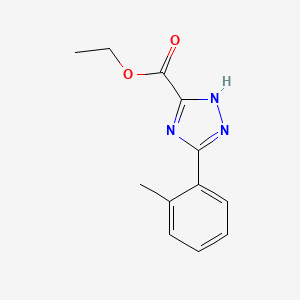
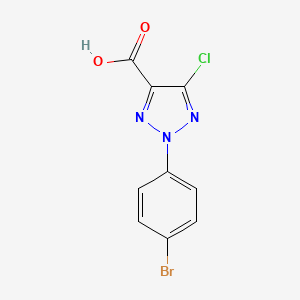


![Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11802436.png)
